Cas no 56994-83-3 (1-O-galloyl-2-O-cinnamoyl-beta-D-glucose)

1-O-ガロイル-2-O-シナモイル-β-D-グルコースは、ガロイル基とシナモイル基がβ-D-グルコースにエステル結合した天然由来の化合物です。この構造は、抗酸化作用や抗炎症作用を示すことが知られており、特にポリフェノール類の生物学的活性に寄与します。ガロイル基はタンニンの構成要素として、シナモイル基は桂皮酸誘導体として、それぞれ特有の生理活性を持ちます。β-グルコースを骨格とすることで水溶性が向上し、生体利用効率の面で優位性があります。化粧品原料や機能性食品添加物としての応用が期待される化合物です。

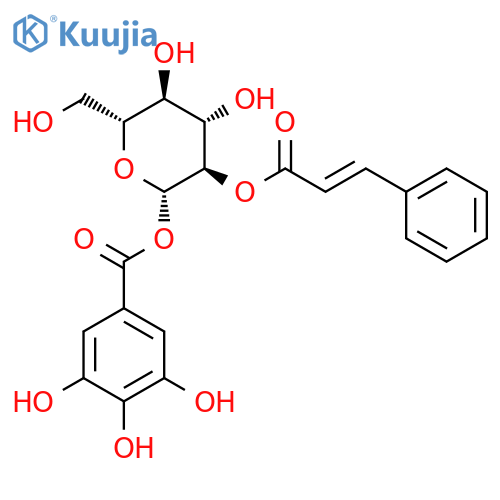

56994-83-3 structure

商品名:1-O-galloyl-2-O-cinnamoyl-beta-D-glucose

1-O-galloyl-2-O-cinnamoyl-beta-D-glucose 化学的及び物理的性質

名前と識別子

-

- 1-O-galloyl-2-O-cinnamoyl-beta-D-glucose

- 2-O-cinnamoyl-1-O-galloyl-beta-D-glucose

- 2-O-Cinnamoyl-glucogallin

- 1-O-Galloyl-2-O-cinnamoyl-glucose

- 56994-83-3

- 2-Cinnamoyl-1-galloylglucose

- FS-8217

- cent-D-glucopyranose 2-(3-phenyl-2-propenoate) 1-(3,4,5-trihydroxybenzoate)

- 791836-69-6

- HY-N7963

- beta-D-Glucopyranose, 2-[(2E)-3-phenyl-2-propenoate] 1-(3,4,5-trihydroxybenzoate)

- [(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl] 3,4,5-trihydroxybenzoate

- DTXSID101136867

- AKOS040759417

- I(2)-D-Glucopyranose, 2-[(2E)-3-phenyl-2-propenoate] 1-(3,4,5-trihydroxybenzoate)

- CS-0138892

-

- インチ: InChI=1S/C22H22O11/c23-10-15-18(28)19(29)20(32-16(26)7-6-11-4-2-1-3-5-11)22(31-15)33-21(30)12-8-13(24)17(27)14(25)9-12/h1-9,15,18-20,22-25,27-29H,10H2/b7-6-

- InChIKey: FISMJUPMCGKNNX-SREVYHEPSA-N

- ほほえんだ: OCC1OC(OC(=O)c2cc(O)c(O)c(O)c2)C(OC(=O)\C=C/c2ccccc2)C(O)C1O

計算された属性

- せいみつぶんしりょう: 462.11621151g/mol

- どういたいしつりょう: 462.11621151g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 6

- 水素結合受容体数: 11

- 重原子数: 33

- 回転可能化学結合数: 8

- 複雑さ: 680

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 183Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

- 色と性状: Powder

1-O-galloyl-2-O-cinnamoyl-beta-D-glucose 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6484-5mg |

2-Cinnamoyl-1-galloylglucose |

56994-83-3 | 5mg |

¥ 4470 | 2023-09-08 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6484-1 mL * 10 mM (in DMSO) |

2-Cinnamoyl-1-galloylglucose |

56994-83-3 | 1 mL * 10 mM (in DMSO) |

¥ 4570 | 2023-09-08 | ||

| ChemFaces | CFN95098-5mg |

2-Cinnamoyl-1-galloylglucose |

56994-83-3 | >=98% | 5mg |

$338 | 2023-09-19 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6484-5 mg |

2-Cinnamoyl-1-galloylglucose |

56994-83-3 | 5mg |

¥3550.00 | 2022-04-26 | ||

| ChemFaces | CFN95098-5mg |

2-Cinnamoyl-1-galloylglucose |

56994-83-3 | >=98% | 5mg |

$338 | 2021-07-22 | |

| TargetMol Chemicals | TN6484-5 mg |

2-Cinnamoyl-1-galloylglucose |

56994-83-3 | 98% | 5mg |

¥ 4,470 | 2023-07-11 |

1-O-galloyl-2-O-cinnamoyl-beta-D-glucose 関連文献

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

56994-83-3 (1-O-galloyl-2-O-cinnamoyl-beta-D-glucose) 関連製品

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬